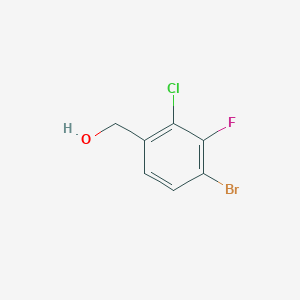

(4-Bromo-2-chloro-3-fluorophenyl)methanol

Description

Significance of Halogenated Aromatic Alcohols in Contemporary Chemical Research

Halogenated aromatic alcohols are of paramount importance in contemporary chemical research for several reasons. The presence of halogen atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making them crucial in drug design and medicinal chemistry. nih.govresearchgate.netresearchgate.net Halogens can participate in halogen bonding, a non-covalent interaction that can play a key role in molecular recognition and the binding of a ligand to a biological target. acs.org

Furthermore, the halogen substituents serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (e.g., iodine > bromine > chlorine) on an aromatic ring allows for selective and sequential transformations, providing a powerful tool for the synthesis of intricate molecular frameworks. Aryl halides are widely used as building blocks in modern synthetic chemistry, with a significant percentage of reactions in medicinal chemistry utilizing them. acs.org

Contextualizing (4-Bromo-2-chloro-3-fluorophenyl)methanol within the Landscape of Multifunctional Aryl Building Blocks

This compound is a prime example of a multifunctional aryl building block. Its structure combines a reactive benzyl (B1604629) alcohol moiety with three different halogen atoms—bromine, chlorine, and fluorine—each imparting distinct properties and offering unique opportunities for synthetic manipulation.

The bromine atom is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C4 position. The chlorine atom is generally less reactive in such couplings, potentially allowing for selective reactions at the bromine site. The fluorine atom, being the most electronegative, strongly influences the electronic nature of the aromatic ring and can enhance the biological activity of the final product.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. msu.eduyoutube.comlibretexts.org This combination of reactive sites makes this compound a highly versatile intermediate for the synthesis of a diverse array of complex molecules.

Below is a table summarizing the key structural features of this compound and their synthetic potential:

| Structural Feature | Potential Synthetic Transformations |

| Hydroxymethyl Group (-CH₂OH) | Oxidation to aldehyde or carboxylic acid; Conversion to a leaving group (e.g., tosylate, halide) for nucleophilic substitution. |

| Bromine Atom (Br) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other cross-coupling reactions; Grignard reagent formation. |

| Chlorine Atom (Cl) | Cross-coupling reactions under more forcing conditions; Nucleophilic aromatic substitution. |

| Fluorine Atom (F) | Generally unreactive in cross-coupling but influences the reactivity of the ring and the properties of the final product. |

Overarching Research Questions and Objectives for the Chemical Compound

Given the unique substitution pattern of this compound, several overarching research questions and objectives can be proposed for its further investigation:

Selective Functionalization: A primary research objective would be to develop synthetic methodologies for the selective functionalization of the different halogen atoms. This would involve exploring a range of reaction conditions (catalysts, ligands, temperatures) to achieve chemoselective cross-coupling at the bromine position without affecting the chlorine atom, and vice versa.

Exploration of Novel Derivatives: A key goal would be to utilize this compound as a scaffold to synthesize novel libraries of compounds. By systematically varying the substituents introduced via cross-coupling reactions and transformations of the hydroxymethyl group, new molecules with potential applications in medicinal chemistry and materials science could be generated.

Investigation of Biological Activity: A significant research question is whether derivatives of this compound exhibit valuable biological activities. This would involve screening newly synthesized compounds for their potential as, for example, enzyme inhibitors, receptor antagonists, or antimicrobial agents. The specific combination of halogens may lead to unique pharmacological profiles.

Development of Synthetic Routes: An important objective is the development of an efficient and scalable synthesis of this compound itself, as its availability is crucial for its application as a building block.

The exploration of these research avenues would fully elucidate the potential of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-chloro-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNPUPIQMJBKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 4 Bromo 2 Chloro 3 Fluorophenyl Methanol

Reactions Involving the Benzylic Hydroxyl Functionality

The hydroxyl group attached to the benzylic carbon is a key site for various chemical modifications, including oxidation, reduction, and nucleophilic substitution.

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol moiety in (4-Bromo-2-chloro-3-fluorophenyl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are commonly employed for the conversion of primary alcohols to aldehydes. rsc.orgorganicchemistrytutor.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. libretexts.org For this compound, this transformation would yield 4-Bromo-2-chloro-3-fluorobenzaldehyde (B2880292).

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) in acidic or basic conditions, will typically oxidize the primary alcohol directly to the carboxylic acid. doubtnut.com This reaction would result in the formation of 4-Bromo-2-chloro-3-fluorobenzoic acid. Other strong oxidants like chromic acid (generated from CrO3 and H2SO4, also known as the Jones reagent) would also be expected to yield the carboxylic acid.

Table 1: Predicted Oxidation Reactions of this compound

| Starting Material | Reagent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 4-Bromo-2-chloro-3-fluorobenzaldehyde |

| This compound | Potassium permanganate (KMnO4) | 4-Bromo-2-chloro-3-fluorobenzoic acid |

Note: This table represents predicted outcomes based on general reactivity patterns of benzyl (B1604629) alcohols.

Reductive Transformations to Corresponding Benzylic Methane and Methyl Analogues

While direct reduction of the benzylic alcohol to a methyl group is possible, it is more common to first oxidize the alcohol to the corresponding aldehyde or ketone and then perform a deoxygenation reaction. The two most common methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone from the aldehyde or ketone, followed by treatment with a strong base, typically potassium hydroxide, at high temperatures. wikipedia.orgchadsprep.com This method is suitable for substrates that are sensitive to acidic conditions.

The Clemmensen reduction employs a zinc-mercury amalgam in the presence of a strong acid, such as hydrochloric acid, to reduce the carbonyl group. chemicalforums.comannamalaiuniversity.ac.in This method is effective for substrates that are stable in strongly acidic media. It is worth noting that benzylic alcohols can sometimes be directly reduced under Clemmensen conditions, likely proceeding through an intermediate benzylic chloride. chemicalforums.com

These reductions would transform this compound (after initial oxidation) into 4-bromo-2-chloro-3-fluoro-1-methylbenzene.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. A common method to achieve this is by reacting the alcohol with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form the corresponding benzylic chloride or bromide, respectively. pearson.commasterorganicchemistry.comchemistrysteps.comchadsprep.com

Once converted to a benzylic halide, the compound becomes susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) via an SN2 or SN1 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Table 2: Predicted Nucleophilic Substitution at the Benzylic Carbon

| Starting Material | Reagent | Intermediate | Nucleophile (Nu-) | Product |

| This compound | SOCl2 | (4-Bromo-2-chloro-3-fluorophenyl)methyl chloride | CN- | 2-(4-Bromo-2-chloro-3-fluorophenyl)acetonitrile |

| This compound | PBr3 | (4-Bromo-2-chloro-3-fluorophenyl)methyl bromide | OCH3- | 1-(Bromomethyl)-4-bromo-2-chloro-3-fluorobenzene |

Note: This table illustrates a theoretical reaction pathway. The specific products would depend on the nucleophile used.

Reactivity of the Aromatic Halogen Substituents (Bromine, Chlorine, Fluorine)

The halogen atoms on the aromatic ring provide another avenue for chemical modification, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Sites

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the hydroxymethyl group is not a strong activating group for SNAr. However, if the benzylic alcohol were oxidized to the electron-withdrawing aldehyde or carboxylic acid, the reactivity of the aryl halides towards nucleophilic substitution would be enhanced.

The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. Therefore, under suitable conditions, the fluorine atom at position 3 would be the most likely to be displaced by a nucleophile. However, the position of the electron-withdrawing group is also crucial. For an aldehyde or carboxylic acid at the benzylic position, none of the halogens are in the classically activated ortho or para positions. Therefore, forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) would likely be required for any SNAr reaction to proceed. mdpi.comresearchgate.net

Transition Metal-Catalyzed Derivatization of Aryl Halides

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of aryl halides. The reactivity of the aryl halides in these reactions generally follows the order I > Br > Cl. Therefore, the bromine atom at position 4 in this compound would be the most reactive site for these transformations.

Several important cross-coupling reactions could be envisioned:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the bromine atom. ugr.esmdpi.comnih.gov

Heck Reaction: Palladium-catalyzed reaction with an alkene would introduce a vinyl group at the position of the bromine atom. mdpi.comrsc.orglibretexts.org

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would result in the formation of an alkynyl-substituted arene. organic-chemistry.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine would form a new carbon-nitrogen bond, leading to an aniline (B41778) derivative. wikipedia.orgresearchgate.netorganic-chemistry.org

Table 3: Predicted Transition Metal-Catalyzed Reactions at the Bromine Position

| Reaction Type | Coupling Partner | Catalyst System | Predicted Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (2-Chloro-3-fluoro-4-phenylphenyl)methanol |

| Heck Reaction | Styrene | Pd(OAc)2, PPh3, Et3N | (2-Chloro-3-fluoro-4-styrylphenyl)methanol |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | (2-Chloro-3-fluoro-4-(phenylethynyl)phenyl)methanol |

| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, BINAP, NaOtBu | (4-Anilino-2-chloro-3-fluorophenyl)methanol |

Note: This table provides hypothetical examples of cross-coupling reactions. Specific conditions and outcomes would require experimental validation.

Advanced Suzuki-Miyaura Cross-Coupling for Diverse Aryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. libretexts.org For a polysubstituted substrate like this compound, the primary determinant of reactivity is the relative bond strength of the carbon-halogen bonds and their propensity for oxidative addition to a palladium(0) catalyst. organic-chemistry.org The established reactivity trend for aryl halides in Suzuki couplings is C-I > C-Br > C-OTf > C-Cl. libretexts.orgnih.gov

Consequently, the C-Br bond at the C4 position of this compound is the most reactive site for Suzuki-Miyaura coupling. This inherent selectivity allows for the targeted substitution of the bromine atom while leaving the more robust C-Cl bond untouched. This reaction facilitates the introduction of a wide array of aryl and heteroaryl groups, yielding complex molecular scaffolds.

The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like Palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands. organic-chemistry.orgnih.gov A base is required to activate the boronic acid partner for the transmetalation step. organic-chemistry.org The choice of base, solvent, and ligand can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partner. semanticscholar.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound This table presents typical, generalized conditions for the selective Suzuki-Miyaura cross-coupling at the C-Br position, based on reactions with analogous bromo-chloroaryl substrates.

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | R-B(OH)₂ (e.g., Phenylboronic acid) | Arylating agent |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand | Facilitates C-C bond formation |

| Ligand (if used) | SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, promotes oxidative addition |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane/H₂O, Toluene (B28343), or DMF | Solubilizes reactants and catalyst |

| Temperature | 80-110 °C | Provides thermal energy for catalytic cycle |

Other Selective Cross-Coupling Reactions (e.g., Heck, Sonogashira)

The selective reactivity of the C-Br bond in this compound extends to other significant palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This transformation is valuable for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives. The reaction mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The presence of the hydroxymethyl group is generally well-tolerated under Heck conditions. beilstein-journals.org

The Sonogashira reaction provides a direct route to arylalkynes by coupling the C-Br bond with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts. wikipedia.orgnih.gov The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. researchgate.net Copper-free Sonogashira protocols have also been developed and may be applicable. nih.govlibretexts.org

Table 2: Representative Conditions for Selective Heck and Sonogashira Reactions This table outlines typical conditions for selective cross-coupling at the C-Br position of this compound, based on established protocols for related substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Heck | Alkene (e.g., Styrene, Butyl acrylate) | Pd(OAc)₂, P(o-tolyl)₃ | NEt₃, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | NEt₃, Piperidine | THF, DMF |

Orthogonal Reactivity of Multiple Halogen Atoms on the Aromatic Ring

The presence of three different halogens on the aromatic ring of this compound offers the potential for sequential, site-selective functionalization, a concept known as orthogonal reactivity. The significant difference in the reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling is the primary basis for this selectivity. nih.govnih.gov

Under standard palladium catalysis with common phosphine ligands, the oxidative addition at the C-Br bond occurs at a much faster rate than at the C-Cl bond. researchgate.net This allows for a first cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to proceed selectively at the C4 position. The resulting product, a (2-chloro-3-fluoro-4-substituted-phenyl)methanol, retains the chlorine atom, which can then be targeted for a second, different cross-coupling reaction under more forcing conditions or with specialized catalyst systems designed for C-Cl activation. researchgate.net

The C-F bond is the strongest carbon-halogen bond and is generally inert to the conditions used for C-Br and C-Cl coupling, effectively serving as a stable substituent. mdpi.com While C-F activation is possible, it requires highly specialized catalysts and harsh conditions, further ensuring its role as a spectator group in conventional cross-coupling sequences. mdpi.com This hierarchy of reactivity (C-Br >> C-Cl >>> C-F) makes this compound a valuable building block for the programmed synthesis of complex, polysubstituted aromatic compounds. Recent studies have shown that this conventional reactivity can sometimes be inverted using specific ligand-free conditions or uniquely designed ligands, allowing for selective reaction at a C-OTf bond in the presence of a C-Br bond, highlighting the tunability of palladium catalysis. nih.govnsf.gov

Electrophilic Aromatic Substitution Reactivity of the Substituted Phenyl Ring

In this compound, four of the five available positions on the benzene (B151609) ring are occupied. Electrophilic aromatic substitution (EAS) can only occur at the C5 position. The feasibility and rate of such a reaction are governed by the combined electronic effects of the four existing substituents.

All three halogen atoms (F, Cl, Br) are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. libretexts.org However, they are also ortho-, para-directors because of their ability to donate electron density through resonance, which stabilizes the cationic Wheland intermediate formed during the reaction. libretexts.orgorganicchemistrytutor.comcsbsju.edu

The hydroxymethyl group (-CH₂OH) is generally considered to be a weakly deactivating group. It withdraws electron density weakly by induction but does not have a significant resonance effect. Like alkyl groups, it is an ortho-, para-director.

The directing effects on the sole available C5 position are as follows:

-CH₂OH (at C1): Meta to C5, does not direct to this position.

-Cl (at C2): Para to C5, strongly directs to this position.

-F (at C3): Meta to C5, does not direct to this position.

-Br (at C4): Ortho to C5, strongly directs to this position.

Both the chlorine and bromine substituents direct incoming electrophiles to the C5 position. However, the cumulative inductive effect of three halogen atoms and the hydroxymethyl group makes the ring highly electron-deficient and therefore strongly deactivated towards electrophilic attack. youtube.comquizlet.comchemistrytalk.org Consequently, any electrophilic aromatic substitution, such as nitration or further halogenation, would be expected to occur at C5 but would likely require harsh reaction conditions (e.g., strong acids, high temperatures) to proceed at a reasonable rate.

Mechanistic Studies of Key Reaction Pathways

Investigation of Intramolecular Proton Transfer in Related Hydroxy-Substituted Aromatic Systems

While specific mechanistic studies on this compound are not widely available, the behavior of the benzylic alcohol functional group can be understood by examining related systems. Proton transfer is a fundamental step in many reactions involving alcohols, including oxidation, esterification, and certain catalytic cycles. patsnap.com

In the context of benzyl alcohol derivatives, proton transfer from the hydroxyl group is a key mechanistic feature. For instance, in enzymatic or metal-catalyzed oxidation reactions of benzyl alcohols, the process often involves a base-assisted deprotonation of the -OH group. nih.gov Studies on benzyl alcohol dehydrogenase have shown that specific amino acid residues act as proton acceptors to facilitate the oxidation. nih.gov Mechanistic investigations into palladium-catalyzed reactions using benzyl alcohols as electrophiles have demonstrated that the hydroxyl group can be activated, potentially through protonation, to facilitate C-O bond cleavage and the formation of an (η³-benzyl)palladium complex. mdpi.com

The concept of intramolecular proton transfer is particularly relevant in systems where a proton donor (like the -OH group) and a proton acceptor are held in close proximity. nih.gov While this compound does not possess an adjacent acceptor group to facilitate a classic six-membered ring transition state, the acidity of the hydroxyl proton is influenced by the strongly electron-withdrawing nature of the polyhalogenated ring. This enhanced acidity could influence its role in intermolecular proton transfer steps, for example, with solvent molecules or basic reagents, which can be a critical, rate-determining step in various transformations. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 3 Fluorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For (4-Bromo-2-chloro-3-fluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. The substitution pattern on the benzene (B151609) ring—a bromine atom at position 4, a chlorine atom at position 2, and a fluorine atom at position 3—leaves two aromatic protons.

The aromatic region will likely show two doublets, corresponding to the protons at positions 5 and 6. The proton at position 6, being ortho to the bromine atom, is expected to resonate at a lower field compared to the proton at position 5. The coupling between these two protons would result in a doublet for each, with a typical ortho coupling constant (³JHH) of around 8-9 Hz. Furthermore, the fluorine atom at position 3 will introduce additional couplings to the neighboring protons, particularly the proton at position 5, which would appear as a doublet of doublets due to coupling with both the proton at position 6 and the fluorine atom.

The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton. The chemical shift of these protons is typically in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.30 - 7.50 | dd | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 2.0 Hz |

| H-6 | 7.50 - 7.70 | d | ³JHH ≈ 8.5 Hz |

| -CH₂OH | 4.60 - 4.80 | s (or d) | - |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the benzylic carbon. The chemical shifts are influenced by the electronegativity and position of the halogen substituents.

The carbon atom bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. The carbons adjacent to the fluorine (C-2 and C-4) will show smaller two-bond couplings (²JCF). The carbon bearing the methanol group (C-1) will also be influenced by the adjacent chlorine and fluorine atoms. The carbons bonded to bromine (C-4) and chlorine (C-2) will have their chemical shifts influenced by the heavy atom effect, though this is less pronounced than for iodine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | 135 - 140 | d | ³JCF ≈ 3-5 Hz |

| C-2 | 125 - 130 | d | ²JCF ≈ 15-25 Hz |

| C-3 | 155 - 160 | d | ¹JCF ≈ 245-255 Hz |

| C-4 | 115 - 120 | d | ²JCF ≈ 20-30 Hz |

| C-5 | 128 - 132 | s | - |

| C-6 | 130 - 135 | d | ⁴JCF ≈ 2-4 Hz |

Note: These are predicted values and may vary based on experimental conditions.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine will be influenced by the other substituents on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-5).

The chemical shift for a fluorine atom on a benzene ring is typically in the range of -100 to -140 ppm relative to a standard like CFCl₃. The presence of the electron-withdrawing chlorine and bromine atoms, as well as the electron-donating hydroxymethyl group, will all contribute to the final observed chemical shift.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: These are predicted values and may vary based on experimental conditions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. The C-O stretching vibration of the primary alcohol will likely appear as a strong band around 1050-1150 cm⁻¹.

The aromatic C-H stretching vibrations are expected to be observed as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

The C-Cl, C-Br, and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The C-F stretch is typically strong and found in the 1250-1000 cm⁻¹ range. The C-Cl stretch usually appears between 800 and 600 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Table 4: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-O Stretch | 1050 - 1150 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Note: These are predicted values and may vary based on experimental conditions.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly strong. The symmetric "ring breathing" mode, which involves the expansion and contraction of the entire benzene ring, typically gives a sharp and intense peak around 1000 cm⁻¹. The C-H stretching vibrations will also be visible but are generally weaker than in the IR spectrum.

The carbon-halogen bonds, particularly the C-Br and C-Cl bonds, are expected to give rise to strong and characteristic signals in the low-frequency region of the Raman spectrum. This makes Raman spectroscopy a powerful tool for identifying the presence of these heavier halogens. The C-F stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1550 - 1600 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong, Sharp |

| C-Cl Stretch | 700 - 800 | Strong |

Note: These are predicted values and may vary based on experimental conditions.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds. In the case of this compound, it provides definitive confirmation of the molecular formula and offers insights into the molecule's structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound (C₇H₅BrClFO), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O). The presence of bromine and chlorine, with their characteristic isotopic signatures (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a distinctive isotopic cluster pattern for the molecular ion peak. This pattern serves as a primary diagnostic tool for confirming the presence and number of these halogen atoms in the molecule. The theoretical isotopic distribution for the molecular ion [M]⁺ would show peaks at m/z corresponding to the various combinations of these isotopes, with predictable relative intensities.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₇H₅⁷⁹Br³⁵ClFO⁺ | 237.9214 |

| [M+H]⁺ | C₇H₆⁷⁹Br³⁵ClFO⁺ | 238.9292 |

Common fragmentation patterns for halogenated benzyl (B1604629) alcohols involve the cleavage of bonds adjacent to the aromatic ring and the alcohol functional group. libretexts.org For this compound, primary fragmentation pathways would likely include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to the formation of a radical cation [M-H₂O]⁺. youtube.com

Alpha-Cleavage: Cleavage of the C-C bond between the phenyl ring and the methanol group can occur.

Loss of Halogens: Sequential loss of halogen atoms (Br or Cl) or hydrogen halides (HBr or HCl) is a characteristic fragmentation route for halogenated aromatic compounds. taylorfrancis.commiamioh.edu

Benzylic Cleavage: The formation of a stable benzylic cation through the loss of the hydroxyl radical (•OH) is another plausible pathway.

Coupling liquid chromatography (LC) with mass spectrometry (MS) provides a powerful tool for both separating components of a mixture and identifying them. For this compound, a reversed-phase LC method, likely employing a C18 column, would be suitable for its analysis. The retention time (t_R) in the chromatogram gives an indication of the analyte's polarity, while the mass spectrometer provides mass data for the eluting peaks.

LC-MS is highly effective for purity assessment. A pure sample of this compound would exhibit a single major chromatographic peak at a specific retention time, with the corresponding mass spectrum confirming the expected molecular weight and isotopic pattern. The presence of other peaks would indicate impurities, which can be provisionally identified by their m/z values. This technique is sensitive enough to detect trace-level impurities that might arise from the synthesis, such as starting materials, by-products, or degradation products. umb.edulcms.cz

Table 2: Illustrative LC-MS Data for Purity Analysis

| Retention Time (min) | Major m/z Detected | Isotopic Pattern | Identification | Purity Assessment |

|---|---|---|---|---|

| 5.8 | 237.9, 239.9, 241.9 | Consistent with C₇H₅BrClFO | This compound | Main Component |

| 4.2 | - | - | Impurity 1 | Trace |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, its molecular geometry can be predicted based on established principles and data from analogous structures. The core of the molecule is a substituted benzene ring, which is expected to be largely planar. samiraschem.com The substituents (Br, Cl, F, and CH₂OH) will cause minor distortions in the ring geometry from a perfect hexagon. The bond angles within the ring may deviate slightly from the ideal 120° due to steric and electronic effects of the bulky and electronegative halogen substituents.

The methanol group (-CH₂OH) attached to the ring will have a tetrahedral geometry at the benzylic carbon atom. The C-O and O-H bond lengths are expected to be within the typical ranges for benzyl alcohols. The orientation of the hydroxymethyl group relative to the plane of the phenyl ring (defined by a torsion angle) is influenced by steric hindrance from the ortho-substituents (chloro and fluoro groups) and by intermolecular packing forces. rsc.orgrsc.org

Table 3: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value | Justification |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Standard value for bromobenzene (B47551) derivatives |

| C-Cl Bond Length | ~1.74 Å | Standard value for chlorobenzene (B131634) derivatives |

| C-F Bond Length | ~1.36 Å | Standard value for fluorobenzene (B45895) derivatives |

| C-C (aromatic) | ~1.39 Å | Average for substituted benzene rings |

| C_aryl-C_benzyl | ~1.51 Å | Typical sp²-sp³ carbon-carbon single bond |

| C_benzyl-O | ~1.43 Å | Typical alcohol C-O single bond |

| C-C-C (ring angle) | ~120° (with deviations) | Steric/electronic effects of substituents |

Hydrogen Bonding: The primary and strongest intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group (-OH). Molecules are likely to form chains or dimers through O-H···O hydrogen bonds, a common motif in the crystal structures of alcohols. nih.gov

Halogen Bonding: The bromine and chlorine atoms, and to a lesser extent fluorine, can act as halogen bond donors. The electron-deficient region on the halogen atom (the σ-hole) can interact favorably with nucleophilic sites, such as the oxygen atom of a neighboring molecule (C-Br···O or C-Cl···O). researchgate.net Short contacts between halogen atoms (e.g., Br···Br, Cl···Cl) are also possible and have been observed in related structures. nih.govresearchgate.net

π-Interactions: The electron-rich aromatic ring can participate in several types of π-interactions.

π-π Stacking: Face-to-face or offset stacking of the phenyl rings of adjacent molecules is a common packing motif driven by van der Waals forces. nih.gov

Halogen-π Interactions: The partially positive σ-hole of a bromine or chlorine atom can interact with the electron-rich π-system of an adjacent aromatic ring. nih.govrsc.org

C-H···π Interactions: Hydrogen atoms from the methylene group or the aromatic ring can interact with the π-face of a neighboring ring.

Table 4: Potential Intermolecular Interactions and Packing Motifs

| Interaction Type | Donor | Acceptor | Typical Distance | Expected Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | O-H | O | ~1.8 - 2.2 Å (H···O) | Primary motif, forming chains/dimers |

| Halogen Bond | C-Br / C-Cl | O / π-system | < Sum of van der Waals radii | Directional control of packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.4 - 3.8 Å | Stabilization of layers or columns |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Chloro 3 Fluorophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. The primary step in theoretically characterizing a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization.

This procedure systematically adjusts the positions of the atoms in a molecule to find the arrangement that corresponds to the lowest possible ground state energy on the potential energy surface. stackexchange.com The optimization algorithm iteratively calculates the energy of the molecular structure and the forces (gradients) on each atom, moving them in a direction that lowers the total energy until a stationary point is reached where the net forces are negligible. stackexchange.comresearchgate.net This minimum energy conformation represents the molecule's most stable and, therefore, most probable structure. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional (e.g., B3LYP, M06-L) and the basis set (e.g., 6-31G(d), def2-TZVP), which describes the atomic orbitals. acs.orgmdpi.com For (4-Bromo-2-chloro-3-fluorophenyl)methanol, a full geometry optimization using DFT would yield precise values for its bond lengths, bond angles, and dihedral angles, defining its exact 3D shape. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the two most important molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to the molecule's role as a nucleophile. libretexts.org Conversely, the LUMO is the innermost empty orbital and can accept electrons, defining the molecule's capacity to act as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity, whereas a large gap implies greater stability. numberanalytics.com

The spatial distribution of these orbitals reveals the most probable regions for chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich areas, such as the oxygen atom of the methanol (B129727) group and the π-system of the aromatic ring. The LUMO, on the other hand, would likely be distributed across the aromatic ring, influenced by the strong electron-withdrawing effects of the bromine, chlorine, and fluorine substituents, indicating the sites susceptible to nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital; the highest energy orbital that contains electrons. | Represents the ability to donate an electron. The site of nucleophilic activity. |

| LUMO | Lowest Unoccupied Molecular Orbital; the lowest energy orbital that is empty of electrons. | Represents the ability to accept an electron. The site of electrophilic activity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto an electron isodensity surface, illustrating the three-dimensional electrostatic potential created by the molecule's nuclei and electrons. mdpi.comresearchgate.net The MESP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values.

MESP is an invaluable tool for predicting intermolecular interactions and the sites of chemical reactivity. numberanalytics.comnumberanalytics.com For this compound, the MESP surface would likely show a region of strong negative potential (red) around the lone pairs of the hydroxyl oxygen atom, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially near the electron-withdrawing halogen atoms, indicating sites vulnerable to attack by nucleophiles.

Prediction of Reactivity Descriptors and Chemical Properties

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the changes in a molecule's energy with respect to changes in its number of electrons. These descriptors offer quantitative predictions of a molecule's chemical behavior.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule in its gaseous state. Within the framework of DFT, it can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO), a relationship derived from Koopmans' theorem. acs.org

Electron Affinity (A): The energy released when an electron is added to a molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO). acs.org

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.net A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. It is calculated from the ionization energy and electron affinity. researchgate.netsid.ir

Table 2: Global Reactivity Descriptors and Their DFT-Based Formulas

| Descriptor | Definition | Formula |

| Ionization Energy (I) | Energy required to remove an electron. | I ≈ -E_HOMO |

| Electron Affinity (A) | Energy released upon gaining an electron. | A ≈ -E_LUMO |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2 |

To further refine the understanding of reactivity, conceptual DFT introduces indices that specifically quantify a molecule's electrophilic and nucleophilic character.

Electronic Chemical Potential (μ): This represents the escaping tendency of electrons from a system. It is the negative of electronegativity and is calculated as the average of the HOMO and LUMO energies. A reaction will proceed from a region of high chemical potential to one of low chemical potential. nih.gov

Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. nih.govuss.cl A higher value of ω indicates a stronger electrophile. It is calculated from the chemical potential and chemical hardness. nih.gov

Global Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule. nih.govresearchgate.net Molecules with higher N values are stronger nucleophiles. While several scales exist, it is often defined relative to a reference molecule. bohrium.com

In addition to these global indices, local reactivity descriptors such as Fukui functions and Parr functions can be calculated. nih.govechemi.com These pinpoint the specific atoms within the this compound molecule that are most susceptible to either electrophilic or nucleophilic attack, providing a detailed map of intramolecular reactivity.

Table 3: Chemical Reactivity Indices in Conceptual DFT

| Index | Description | Formula |

| Chemical Potential (μ) | The escaping tendency of electrons. | μ = (E_HOMO + E_LUMO) / 2 |

| Electrophilicity (ω) | The ability to accept electrons. | ω = μ² / (2η) |

| Nucleophilicity (N) | The ability to donate electrons. | Varies by scale; related to HOMO energy. |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed picture of how a transformation occurs.

Calculation of Activation Energy Barriers for Proposed Transformations

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Theoretical calculations can predict these energy barriers for various proposed transformations of this compound, such as oxidation of the methanol group or nucleophilic substitution on the aromatic ring.

Table 1: Hypothetical Activation Energies for Proposed Reactions of this compound

| Reaction Type | Proposed Transformation | Hypothetical Activation Energy (kcal/mol) |

| Oxidation | Formation of the corresponding aldehyde | 20-30 |

| Nucleophilic Substitution | Displacement of the bromine atom | > 40 |

| Etherification | Reaction with an alcohol | 25-35 |

Note: The values in this table are illustrative and based on typical ranges for similar organic reactions. Specific computational studies would be required to determine the actual activation energies for this compound.

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its physical and chemical properties. For a molecule with a rotatable bond, such as the C-C bond connecting the phenyl ring and the methanol group in this compound, multiple conformations are possible.

Study of Rotational Barriers and Preferred Conformations

The rotation around the C-O bond and the bond between the aromatic ring and the CH2OH group defines the conformational landscape of this compound. Computational methods can be used to calculate the energy changes associated with these rotations, thereby identifying the most stable (preferred) conformations and the energy barriers that separate them.

Studies on ortho-halogenated benzyl (B1604629) alcohols have shown that the presence of a halogen atom at the ortho position can favor a transiently chiral conformation. rsc.org For this compound, the chlorine atom is ortho to the methanol group. This could lead to a preferred conformation where the O-H group is oriented towards the chlorine atom. The rotational barrier for the CH2OH group is influenced by steric hindrance and intramolecular interactions. colostate.edu

Table 2: Calculated Rotational Barriers and Dihedral Angles for a Model System (2-Chlorobenzyl alcohol)

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Anti | 180° | 0.0 | 2.5 |

| Gauche | ~60° | 0.8 | 1.5 |

Note: This data is for a simplified model system. The presence of additional halogen substituents in this compound would alter these values.

Investigation of Intramolecular Hydrogen Bonding (e.g., O-H···Halogen interactions)

A key feature of ortho-substituted benzyl alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho substituent. In this compound, an O-H···Cl intramolecular hydrogen bond is possible. Theoretical studies on 2-halophenols suggest that while O-H···F interactions are very weak, O-H···Cl and O-H···Br bonds can be more significant. rsc.org

Solvation Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the behavior of a molecule. Computational solvation models are used to account for these environmental effects on molecular properties and reactivity.

Continuum Solvation Models (e.g., SMD, PCM) for Environmental Influence

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are efficient methods for incorporating solvent effects in quantum chemical calculations. faccts.de In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For a molecule like this compound, these models can be used to predict how its conformational preferences and reaction energy barriers might change in different solvents. For example, a polar solvent might destabilize a conformation that is stabilized by an intramolecular hydrogen bond, as the solvent molecules can compete for hydrogen bonding with the hydroxyl group. The choice of solvent can also impact the rates of reactions by differentially stabilizing the reactants, transition states, and products. science.govresearchgate.net

Table 3: Illustrative Solvation Free Energies for Different Conformations of a Halogenated Benzyl Alcohol in Various Solvents

| Conformer | Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Intramolecular H-bond | Hexane | 1.9 | -2.5 |

| Intramolecular H-bond | Water | 78.4 | -6.8 |

| No H-bond | Hexane | 1.9 | -2.2 |

| No H-bond | Water | 78.4 | -7.5 |

Note: These values are hypothetical and serve to illustrate the expected trends. The actual solvation energies would need to be calculated for this compound.

Applications of 4 Bromo 2 Chloro 3 Fluorophenyl Methanol As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The application of (4-Bromo-2-chloro-3-fluorophenyl)methanol as a cornerstone in the synthesis of intricate organic molecules is an area ripe for investigation. Its multifunctionality, stemming from the hydroxyl group and the variously substituted phenyl ring, suggests its potential as a key intermediate.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Halogenated phenyl structures are integral to a vast number of active pharmaceutical ingredients and agrochemicals, contributing to enhanced efficacy, metabolic stability, and binding affinity. While the related compound, 4-bromo-2-chlorophenol, serves as a precursor to the organophosphate pesticide profenofos, specific instances of this compound being utilized in the synthesis of commercial or investigational pharmaceuticals and agrochemicals are not documented in accessible scientific literature. The potential for this molecule to serve as a precursor to novel bioactive compounds is significant, yet remains to be publicly disclosed in detail.

Scaffold for Novel Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The functional groups present on this compound make it an attractive starting point for the construction of novel heterocyclic frameworks. The hydroxyl group can be readily converted into other functionalities, facilitating cyclization reactions, while the halogen atoms provide sites for cross-coupling reactions to build more complex structures. However, specific, published examples of its direct use as a scaffold to create new heterocyclic systems are currently unavailable.

Development of Functionalized Materials

The incorporation of halogenated aromatic compounds into polymers and other materials can impart desirable properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics.

Precursor for Specialty Polymers and Advanced Materials

The hydroxymethyl group of this compound could potentially be used for polymerization reactions, for instance, in the formation of polyesters or polyethers. The high halogen content could also make it a candidate for creating materials with high refractive indices or specific thermal properties. At present, there is no available research detailing the use of this compound as a monomer or precursor for the development of specialty polymers or other advanced materials.

Derivatization Strategies for Analytical and Labeling Purposes

Chemical derivatization is a common technique used to enhance the detectability and chromatographic separation of analytes.

Chemical Modification for Enhanced Chromatographic Separation and Detection

The hydroxyl group of this compound is amenable to derivatization with various reagents to improve its chromatographic behavior, for example, in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Esterification or etherification of the alcohol can increase volatility for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. Despite these theoretical possibilities, specific derivatization protocols and their applications for the analysis of this compound have not been described in the scientific literature.

Incorporation into Chiral Systems for Stereochemical Studies

The prochiral center of this compound at the benzylic carbon, along with the distinct electronic and steric environments created by the halogen substituents, makes it a valuable substrate for stereochemical studies. The introduction of chirality can be achieved through several established synthetic strategies, enabling the investigation of stereoisomeric differentiation in various chemical and biological processes.

One common approach is the enantioselective reduction of the corresponding carbonyl compound, (4-bromo-2-chloro-3-fluorophenyl)formaldehyde. This transformation can be accomplished using chiral reducing agents, such as those derived from boranes complexed with chiral amino alcohols, or through catalytic hydrogenation with chiral metal complexes. The resulting enantiomerically enriched (R)- and (S)-(4-bromo-2-chloro-3-fluorophenyl)methanol can then serve as chiral synthons.

Alternatively, enzymatic resolution of the racemic alcohol offers a powerful method for obtaining enantiopure forms. Lipases, for instance, can selectively acylate one enantiomer in the presence of an acyl donor, allowing for the separation of the faster-reacting enantiomer from the unreacted one. This chemo-enzymatic approach often provides high enantiomeric excess under mild reaction conditions. sioc-journal.cn

Once obtained, these chiral building blocks can be incorporated into larger molecules to study the influence of stereochemistry on their properties. For example, they can be used in the synthesis of chiral ligands for asymmetric catalysis or as chiral derivatizing agents to determine the enantiomeric purity of other compounds. The distinct halogen atoms can also serve as spectroscopic probes in techniques like X-ray crystallography to elucidate the three-dimensional structure of chiral molecules and their interactions. The study of ortho-halogenated benzyl (B1604629) alcohols has shown that halogen substitution can favor specific transiently chiral conformations, which can be influential in their aggregation and interaction with other molecules. rsc.orgrsc.orgresearchgate.net

A hypothetical enzymatic resolution of racemic this compound is presented in the table below, illustrating the potential for obtaining enantiomerically pure forms.

| Entry | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) |

| 1 | Lipase A | Vinyl acetate (B1210297) | Toluene (B28343) | 50 | >99 (R) |

| 2 | Lipase B | Isopropenyl acetate | Hexane | 48 | >98 (S) |

| 3 | Esterase C | Ethyl acetate | Tetrahydrofuran | 52 | >99 (R) |

This is a hypothetical data table based on common outcomes of enzymatic resolutions of similar compounds.

Precursor for Isotope-Labeled Compounds (e.g., Fluorine-18 for Radiochemistry Applications)

The presence of multiple halogen atoms on the aromatic ring of this compound makes it a promising precursor for the synthesis of isotopically labeled compounds, particularly for applications in Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with Fluorine-18 ([¹⁸F]) being one of the most widely used isotopes due to its favorable decay characteristics. nih.gov

The synthesis of [¹⁸F]-labeled radiotracers often involves the nucleophilic substitution of a suitable leaving group on an aromatic ring with [¹⁸F]fluoride. In the case of this compound, the bromine or chlorine atoms could potentially serve as leaving groups for such a substitution. However, nucleophilic aromatic substitution (SNA) reactions are generally more efficient on electron-deficient aromatic rings. nih.gov The reactivity of halogens as leaving groups in these reactions often follows the trend F > Cl > Br > I, which is the reverse of their trend in aliphatic nucleophilic substitutions. nih.govresearchgate.net

A more viable strategy for the radiosynthesis of an [¹⁸F]-labeled version of this compound or its derivatives would likely involve the introduction of a more activated leaving group, such as a nitro or a trimethylammonium group, at the desired position for fluorination. Alternatively, modern transition metal-mediated radiofluorination methods, such as those employing copper catalysts, have expanded the scope of substrates that can be efficiently labeled with [¹⁸F], including electron-rich and non-activated aromatic rings. mdpi.com

A potential synthetic route to an [¹⁸F]-labeled derivative could involve the conversion of the hydroxymethyl group to another functional group, followed by the introduction of a precursor for radiofluorination. The table below outlines a hypothetical comparison of different precursors for the [¹⁸F]-radiolabeling of a derivative of this compound.

| Precursor Functional Group | Labeling Method | Typical Radiochemical Yield (RCY %) |

| -Br | Nucleophilic Aromatic Substitution | Low (<5%) |

| -Cl | Nucleophilic Aromatic Substitution | Low (<10%) |

| -NO₂ | Nucleophilic Aromatic Substitution | Moderate (20-40%) |

| -B(pin) | Copper-Mediated Radiofluorination | High (50-80%) |

| -Sn(CH₃)₃ | Stannane Precursor Radiofluorination | Moderate to High (30-70%) |

This is a hypothetical data table illustrating potential radiochemical yields based on established methods for aromatic radiofluorination.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new drugs. This compound, with its distinct pattern of halogen substituents, serves as an excellent scaffold for systematic SAR investigations. By modifying the halogen atoms and the hydroxyl group, researchers can probe the steric, electronic, and lipophilic requirements for binding to a biological target.

Systematic Modification of Halogen Substituents and Hydroxyl Group for Elucidating Structure-Property Correlations

For instance, replacing the bromine at the 4-position with hydrogen would decrease the lipophilicity and steric bulk at that position. Conversely, replacing the fluorine at the 3-position with a larger halogen like bromine would increase steric hindrance and alter the electronic nature of the ring. The hydroxyl group can also be modified to explore the importance of hydrogen bonding. It can be converted to an ether, ester, or replaced with other functional groups to assess its role as a hydrogen bond donor or acceptor.

The table below illustrates a hypothetical SAR study on a series of analogues of this compound, demonstrating how systematic modifications can influence biological activity.

| Compound | R¹ (at C4) | R² (at C2) | R³ (at C3) | R⁴ (at CH₂OH) | Biological Activity (IC₅₀, nM) |

| Parent | Br | Cl | F | OH | 50 |

| Analogue 1 | H | Cl | F | OH | 150 |

| Analogue 2 | Br | H | F | OH | 80 |

| Analogue 3 | Br | Cl | H | OH | 200 |

| Analogue 4 | Br | Cl | F | OCH₃ | 500 |

| Analogue 5 | Br | Cl | F | F | >1000 |

This is a hypothetical data table illustrating potential trends in a Structure-Activity Relationship study.

Comparative Analysis with Monohalogenated and Dihalogenated Arylmethanol Analogues

A comparative analysis of this compound with its monohalogenated and dihalogenated counterparts can provide valuable insights into the cumulative effects of polyhalogenation on biological activity. Such studies can reveal whether the effects of multiple halogens are additive, synergistic, or antagonistic.

For example, comparing the activity of (4-bromophenyl)methanol, (2-chlorophenyl)methanol, and (3-fluorophenyl)methanol with dihalogenated analogues like (4-bromo-2-chlorophenyl)methanol (B599020) would help to understand the impact of adding a second halogen. Further comparison with the trihalogenated this compound can elucidate the consequences of a third halogen introduction. These comparisons are crucial for understanding the complex interplay of steric and electronic effects that govern ligand-receptor interactions. nih.gov

The table below provides a hypothetical comparative analysis of the physicochemical properties and biological activities of mono-, di-, and tri-halogenated arylmethanol analogues.

| Compound | Number of Halogens | LogP (Calculated) | Dipole Moment (Debye) | Receptor Binding Affinity (Kᵢ, nM) |

| (4-Bromophenyl)methanol | 1 | 2.0 | 1.8 | 500 |

| (2-Chlorophenyl)methanol | 1 | 1.9 | 2.1 | 650 |

| (3-Fluorophenyl)methanol | 1 | 1.6 | 2.5 | 800 |

| (4-Bromo-2-chlorophenyl)methanol | 2 | 2.9 | 2.4 | 120 |

| (4-Bromo-3-fluorophenyl)methanol | 2 | 2.7 | 2.8 | 90 |

| (2-Chloro-3-fluorophenyl)methanol (B1592068) | 2 | 2.5 | 3.0 | 150 |

| This compound | 3 | 3.4 | 2.7 | 35 |

This is a hypothetical data table illustrating potential trends in a comparative analysis of halogenated arylmethanols.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Chloro 3 Fluorophenyl Methanol Research

Development of More Sustainable and Green Chemistry Approaches for Synthesis

Current synthetic routes to polysubstituted benzyl (B1604629) alcohols often rely on traditional methods that may involve hazardous reagents, chlorinated solvents, and generate significant waste. A key future direction is the development of greener synthetic pathways for (4-Bromo-2-chloro-3-fluorophenyl)methanol. This involves rethinking the choice of catalysts, solvents, and energy inputs to minimize environmental impact.

Research should focus on:

Eco-Friendly Catalysis: Replacing conventional catalysts with cheaper, less toxic, and more abundant alternatives like iron chlorides (FeCl₃ or FeCl₂). acs.orgnih.gov These catalysts have shown effectiveness in reactions such as the etherification of benzyl alcohols and could be adapted for various transformations involving the subject compound. acs.orgnih.gov

Green Solvents: Moving away from chlorinated solvents towards greener alternatives is crucial. Propylene carbonate (PC), for instance, has been successfully used as a recyclable solvent for reactions involving benzyl alcohols, offering a more environmentally benign medium. acs.orgnih.gov

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Methodologies that produce water as the primary byproduct are highly desirable. acs.orgnih.gov For example, developing direct carbonylation methods from the benzyl alcohol could avoid pre-activation steps that use halogen sources. rsc.org

Alternative Reagents: Exploring safer and more sustainable reagents is another important avenue. For instance, isopropenyl acetate (B1210297) (IPAc) is an emerging acetylating agent that is non-toxic and produces only acetone (B3395972) as a byproduct, offering a greener alternative to traditional methods that use acetyl chloride or acetic anhydride. rsc.org

| Green Chemistry Principle | Conventional Approach | Proposed Future Approach for this compound | Potential Benefits |

|---|---|---|---|

| Catalysis | Precious metal catalysts (e.g., Palladium, Rhodium) | Iron(II/III) chloride catalysts | Low cost, low toxicity, abundance |

| Solvents | Chlorinated solvents (e.g., Dichloromethane (B109758), Chloroform) | Propylene Carbonate (PC), water, supercritical CO₂ | Reduced toxicity, recyclability, lower environmental impact |

| Reagents | Stoichiometric amounts of hazardous reagents (e.g., strong acids/bases, phosgene (B1210022) derivatives) | Catalytic amounts of reagents, use of safer alternatives like IPAc | Improved safety, reduced waste, higher atom economy |

| Energy | High-temperature reflux | Microwave-assisted or photocatalytic reactions | Reduced reaction times, lower energy consumption, improved selectivity |

Exploration of Novel Catalytic Transformations and Stereoselective Syntheses

The functional groups of this compound—the alcohol and the three distinct halogen atoms—offer multiple sites for catalytic transformations to build molecular complexity. Future research should explore novel catalytic systems to selectively functionalize this molecule.

A particularly important and unexplored area is stereoselective synthesis. Introducing a chiral center at the benzylic carbon or using the molecule as a scaffold to build more complex chiral structures could lead to new classes of compounds with potential biological activity. Research in this area could include:

Asymmetric Catalysis: Developing organocatalytic or transition-metal-catalyzed methods for the enantioselective synthesis of derivatives. For example, methods used for the enantioselective synthesis of α,α-chlorofluoro aldehydes could be adapted to create chiral quaternary centers from derivatives of this compound. nih.gov

Selective Cross-Coupling: The presence of bromo, chloro, and fluoro substituents allows for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) by tuning reaction conditions to exploit the different reactivities of the C-Br and C-Cl bonds. This would enable the programmed introduction of various substituents.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or at the benzylic position represents a highly efficient and atom-economical strategy for derivatization, avoiding the need for pre-functionalized starting materials.

| Transformation Type | Potential Reaction | Target Derivative Class | Significance |

|---|---|---|---|

| Stereoselective Synthesis | Asymmetric transfer hydrogenation of a corresponding ketone | Chiral this compound | Access to enantiopure building blocks for pharmaceuticals |

| Catalytic Cross-Coupling | Site-selective Suzuki coupling at the C-Br position | Aryl- or vinyl-substituted (2-chloro-3-fluorophenyl)methanol (B1592068) derivatives | Rapid generation of molecular diversity for screening |

| Novel Derivatization | Organocatalytic fluorination of derivatives | Molecules with fluorinated chiral quaternary carbon centers | Creation of novel fluorinated compounds for medicinal chemistry nih.gov |

Advanced Computational Design and Materials Prediction

Computational chemistry and materials science offer powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources. For a molecule like this compound, computational studies can guide research by identifying promising applications.

Future computational work should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict electronic properties, such as the HOMO-LUMO gap, which influences optical and electronic behavior. mit.edu This is particularly relevant for designing new organic materials for applications like organic light-emitting diodes (OLEDs). digitellinc.comacs.org

Materials Property Prediction: The presence of multiple halogens suggests the potential for halogen bonding, which can be exploited in crystal engineering and the design of supramolecular structures. umich.edu Computational models can predict these interactions and guide the synthesis of materials with desired solid-state properties.

Docking and QSAR Studies: If derivatives are considered for biological applications, computational docking studies can predict their binding affinity to specific protein targets. Quantitative Structure-Activity Relationship (QSAR) models can be built as a library of derivatives is synthesized and tested, accelerating the discovery of bioactive compounds.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and process control compared to traditional batch methods. nih.gov Applying this technology to the synthesis of this compound and its derivatives is a logical and important future direction.

Key areas for exploration include:

Development of a Flow Synthesis Route: Designing a multi-step continuous flow process for the synthesis of the target molecule. This would involve using packed-bed reactors with immobilized catalysts or reagents, enabling easier purification and catalyst recycling. rsc.orgrsc.org

In-line Purification: Integrating in-line purification techniques, such as solid-supported scavengers or liquid-liquid extraction, to obtain a high-purity product stream directly from the reactor. rsc.org

Process Optimization: Utilizing the precise control over reaction parameters (temperature, pressure, residence time) in flow reactors to optimize reaction yields and selectivities, potentially enabling transformations that are difficult to control in batch processing.

Photochemistry in Flow: The use of continuous flow photoreactors allows for more homogeneous irradiation and better control over photochemical reactions, which could be a powerful tool for the functionalization of this compound. nih.gov

Q & A

Q. What spectroscopic techniques are recommended for characterizing (4-Bromo-2-chloro-3-fluorophenyl)methanol?

To confirm the structure and purity of the compound, employ a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For halogenated aromatic systems, 19F NMR can resolve fluorine-specific chemical environments, while 2D-COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations. Solubility in deuterated chloroform or DMSO should be optimized for NMR analysis .

Q. What synthetic routes are available for preparing this compound?

Common approaches include:

- Reduction of esters or ketones : Use NaBH₄ or LiAlH₄ to reduce a precursor like (4-Bromo-2-chloro-3-fluorophenyl)ketone.

- Halogenation of phenylmethanol derivatives : Introduce bromine and chlorine via electrophilic substitution, followed by fluorination using DAST (diethylaminosulfur trifluoride).

- Protection-deprotection strategies : Protect the alcohol group during halogenation steps to avoid side reactions .

Q. What safety precautions are critical when handling brominated and chlorinated aromatic alcohols?

- Use fume hoods and nitrile gloves to prevent inhalation or dermal exposure.

- Store the compound in amber glass under inert gas (N₂/Ar) to avoid light- or moisture-induced degradation.

- Refer to Safety Data Sheets (SDS) for halogenated aromatics, which recommend emergency eye wash stations and neutralizing agents for spills .

Advanced Research Questions

Q. How can SHELX programs optimize crystallographic analysis of halogenated phenylmethanol derivatives?

- SHELXL : Refine crystal structures using high-resolution X-ray data. The program’s constraints (e.g., AFIX commands) can model disordered halogen atoms.

- SHELXS/SHELXD : Solve structures via dual-space methods, particularly for twinned crystals common in halogenated systems.

- Validate results with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Q. What strategies resolve contradictions in reaction yield data during synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify outliers.

- Kinetic profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and identify side reactions.

- Statistical analysis : Apply ANOVA to distinguish experimental noise from significant variables, especially when scaling reactions .

Q. How does computational chemistry predict reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate energy barriers for SNAr (nucleophilic aromatic substitution) at bromine or chlorine sites.

- Frontier Molecular Orbital (FMO) analysis : Identify reactive sites via LUMO localization on halogen atoms.

- Solvent effects can be modeled using PCM (Polarizable Continuum Model) to simulate polar aprotic solvents like DMF .

Q. What methodologies study the compound’s role as an intermediate in pharmaceutical synthesis?

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with the bromine moiety to attach pharmacophores (e.g., aryl/heteroaryl groups).

- Biological assays : Test derivatives for receptor binding (e.g., GPCRs) by modifying the hydroxyl group to esters or ethers.

- Metabolic stability studies : Introduce isotopic labeling (²H/¹³C) at the methanol group to track biotransformation pathways .

Data Analysis and Interpretation

Q. How are crystallographic data discrepancies addressed in halogenated systems?

Q. What advanced chromatographic techniques separate stereoisomers or degradation products?